Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl carbamate and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in similar applications.
Tert-butyl carbamate derivatives: These compounds have the tert-butyl carbamate group and are used as protecting groups in organic synthesis.
Uniqueness
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, known by its IUPAC name, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244 Da
- LogP : 0.12
- Polar Surface Area : 76 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
These properties suggest a moderate hydrophilicity and potential for interaction with biological membranes, which is crucial for its bioactivity.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Recent studies indicate that derivatives of pyrrolidine compounds, including this one, have shown promising antibacterial properties against various pathogens. For instance, certain pyrrole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, similar to other pyrrolidine derivatives that have been studied for their ability to inhibit Mycobacterium tuberculosis peptidases .
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structural frameworks may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results highlighted:
- Efficacy Against Gram-positive Bacteria : The compound demonstrated significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics like ciprofloxacin.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Tert-butyl pyrrolidine derivative | 3.12 | Staphylococcus aureus |
Ciprofloxacin | 2 | Staphylococcus aureus |
Isoniazid | 0.25 | Mycobacterium tuberculosis |
Neuroprotective Studies
In vitro studies on neuroprotective effects indicated that similar compounds could reduce neuronal apoptosis induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-9(14)12(4,16)8-13/h9,16H,5-8,13H2,1-4H3 |
InChI Key |
YSFVCYSQTOZXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(CN)O |
Origin of Product |
United States |
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